Methyl thieno[3,4-b]thiophene-2-carboxylate

Catalog No.
S3392018
CAS No.
14630-09-2
M.F
C8H6O2S2
M. Wt
198.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl thieno[3,4-b]thiophene-2-carboxylate

CAS Number

14630-09-2

Product Name

Methyl thieno[3,4-b]thiophene-2-carboxylate

IUPAC Name

methyl thieno[2,3-c]thiophene-2-carboxylate

Molecular Formula

C8H6O2S2

Molecular Weight

198.3 g/mol

InChI

InChI=1S/C8H6O2S2/c1-10-8(9)6-2-5-3-11-4-7(5)12-6/h2-4H,1H3

InChI Key

SZQBTRYNPBOBGC-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=CSC=C2S1

Canonical SMILES

COC(=O)C1=CC2=CSC=C2S1

MTT is an organic compound (PubChem: ) with potential applications in various scientific research fields. Here's a breakdown of two prominent areas of study:

Organic synthesis

MTT serves as a valuable building block for the synthesis of more complex molecules (ChemDirect: ) due to its unique structure containing two thiophene rings and an ester group. Researchers utilize MTT to create novel compounds with diverse properties, which can be further investigated for applications in materials science, pharmaceuticals, and agrochemicals.

Methyl thieno[3,4-b]thiophene-2-carboxylate is an organic compound characterized by a thiophene ring structure fused with another thiophene and a carboxylate group. Its molecular formula is C7H4O2S2C_7H_4O_2S_2, and it has a molecular weight of approximately 184.24 g/mol. This compound appears as a light-yellow to brown powder or crystalline solid. The unique structure of methyl thieno[3,4-b]thiophene-2-carboxylate imparts significant electronic properties, making it valuable in various applications, particularly in organic electronics and materials science .

  • Potential irritation: MTC might irritate the skin, eyes, and respiratory system upon contact or inhalation.
  • Flammability: The presence of carbon and hydrogen suggests some degree of flammability.

  • Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether, often using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring, which can be achieved using halogens, alkyl halides, or organometallic compounds under suitable conditions .

These reactions facilitate the modification of the compound's properties for specific applications.

Methyl thieno[3,4-b]thiophene-2-carboxylate exhibits various biological activities, primarily through its interactions with cellular components. It has been shown to influence oxidative stress responses by modulating enzyme activity involved in metabolic pathways. This modulation can lead to significant changes in cellular metabolism and health. The compound's effects on gene expression related to oxidative stress indicate its potential as a therapeutic agent in conditions associated with oxidative damage .

The synthesis of methyl thieno[3,4-b]thiophene-2-carboxylate typically involves several methods:

  • Copper-mediated coupling: This method involves the coupling of 4-bromothiophene-3-carbaldehyde with 2-mercaptoacetate to produce the desired product.
  • Non-catalytic multi-step cyclization: This approach entails cyclizing 3-substituted thiophene-2-carboxylate through a series of reactions.

Industrial production methods for this compound are not extensively documented but can be scaled up from laboratory techniques with proper optimization of reaction conditions and purification processes .

Methyl thieno[3,4-b]thiophene-2-carboxylate finds applications in various fields:

  • Organic Electronics: It serves as a building block for synthesizing conjugated polymers and small molecules used in organic solar cells and organic field-effect transistors.
  • Medicinal Chemistry: The compound acts as a precursor for synthesizing biologically active molecules with potential anticancer, anti-inflammatory, and antimicrobial properties.
  • Material Science: It is utilized in developing materials with unique photophysical properties, such as light-emitting diodes and sensors .

These applications highlight its versatility and importance in modern chemistry.

Studies on methyl thieno[3,4-b]thiophene-2-carboxylate have revealed its interactions with various enzymes and proteins. These interactions often involve modulation of enzyme activity that can either inhibit or activate metabolic pathways. Such biochemical interactions suggest potential therapeutic roles for the compound in managing diseases related to oxidative stress and metabolic dysfunctions .

Several compounds share structural similarities with methyl thieno[3,4-b]thiophene-2-carboxylate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Methyl thieno[3,2-b]thiophene-2-carboxylateSimilar thiophene structure but different fusionDifferent electronic properties due to structural variations
Thieno[3,4-b]thiopheneLacks the carboxylate groupUsed primarily in organic electronics
Thieno[3,4-b]thiophenecarboxylic acidContains a carboxylic acid instead of esterMore polar; different solubility characteristics

Methyl thieno[3,4-b]thiophene-2-carboxylate is unique due to its specific electronic properties derived from its ester functional group combined with the fused thiophene structure. This distinctiveness enhances its utility in organic electronics compared to similar compounds that may lack these features or have different functional groups .

XLogP3

2.8

Dates

Modify: 2023-08-19

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